Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure containing both amine and ester functional groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate typically involves the use of 1-benzyl-2,5-dioxapyrrolidine-3-carboxylate as a starting material . The reaction is catalyzed by a chiral amide catalyst, and di-tert-butyl azodicarboxylate is used as an additive. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired stereochemistry and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups, which can have different reactivity and applications.
Properties
CAS No. |
147194-11-4 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
PJMURKYAHVPDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1=O)N |
Origin of Product |
United States |
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